molecular formula C17H22Cl3NO11 B13699464 [3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate

[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate

Cat. No.: B13699464
M. Wt: 522.7 g/mol
InChI Key: LREZJCUWSKPMMD-UHFFFAOYSA-N
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Description

[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate is a carbohydrate derivative featuring a heavily acetylated oxan (pyranose) ring with a trichloroethoxycarbonylamino (-NH-C(=O)-O-CCl3) substituent at position 5 and a methyl acetate group at position 2. This compound is primarily used in glycosylation reactions for synthesizing complex oligosaccharides and glycoconjugates due to its stability and reactivity as a protected intermediate . Its structural complexity and functional groups make it a critical tool in glycochemistry.

Properties

Molecular Formula

C17H22Cl3NO11

Molecular Weight

522.7 g/mol

IUPAC Name

[3,4,6-triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C17H22Cl3NO11/c1-7(22)27-5-11-13(29-8(2)23)14(30-9(3)24)12(15(32-11)31-10(4)25)21-16(26)28-6-17(18,19)20/h11-15H,5-6H2,1-4H3,(H,21,26)

InChI Key

LREZJCUWSKPMMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, altering their activity. The trichloroethoxycarbonylamino group, in particular, plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among related compounds:

Compound Name (IUPAC) Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate -OAc (3,4,6), -NH-C(=O)-O-CCl3 (5), -OAcMe (2) ~572.83 (calculated) Glycosylation intermediate; stable protecting groups
[(2R,3R,4R,5R,6S)-3,4,6-Tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate -OAc (3,4,6), -NH-C(=O)-CH3 (5), -OAcMe (2) 3006-60-8 (CAS) Acetamido group enhances solubility; used in glycopeptide synthesis
Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-glucopyranoside -SPh (anomeric), -NH-C(=O)-O-CCl3 (2), -OAc (3,4,6) 572.831 Thio-glycoside for chemoselective coupling; higher thermal stability
3,4,6-Tri-O-acetyl-2-deoxy-2-(2,2,2-trichloroethoxycarbonylamino)-β-D-galactopyranosyl-(1→4)-[α-D-fucopyranosyl-(1→3)]-D-glucopyranosyl trichloroacetimidate -OAc (3,4,6), -NH-C(=O)-O-CCl3 (2), trichloroacetimidate leaving group 1869.4 (M+Na)+ Branched oligosaccharide synthesis; TMSOTf-catalyzed activation
[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylamino]oxan-2-yl]methyl acetate -OAc (3,4,6), -NH-CH2-C6H4-OMe (5), -OAcMe (2) 6331-02-8 (CAS) Aromatic amino group alters UV activity; industrial-scale production

Physical and Spectroscopic Properties

  • Acetamido analogs (CAS 3006-60-8) typically exhibit higher positive rotations due to reduced electron-withdrawing effects.
  • NMR Signatures : The trichloroethoxy group in the target compound generates distinct ¹H-NMR signals at δ 4.34–4.94 (br. s, H-1 of GalNAc/GlcNAc) and ¹³C-NMR peaks for CCl3 at ~95–100 ppm . Thio-glycosides () show phenyl proton signals at δ 7.2–7.6 .

Stability and Handling

  • In contrast, acetamido derivatives (CAS 3006-60-8) are generally safer but less stable under acidic conditions .
  • Industrial-grade derivatives () are stored at ambient temperatures, whereas lab-scale compounds (e.g., ’s mannobiose octaacetate) require refrigeration (0–8°C) .

Q & A

Q. What are the standard synthetic routes for [3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate, and how are reaction conditions optimized?

The synthesis typically involves sequential acetylation and amination steps. For example, acetylation of hydroxyl groups is performed using acetic anhydride under controlled temperatures (40–60°C), while the trichloroethoxycarbonylamino group is introduced via carbamate formation with 2,2,2-trichloroethyl chloroformate in anhydrous dichloromethane. Optimization includes adjusting solvent polarity (e.g., switching from THF to DMF for better solubility) and monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) . Purification often employs column chromatography with silica gel (60–120 mesh) and recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming acetyloxy, trichloroethoxycarbonylamino, and oxane ring substituents. For instance, the methylene protons of the trichloroethoxy group resonate at δ 4.3–4.5 ppm (¹H NMR, CDCl₃). Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+Na]⁺ at m/z 726.7). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, retention time ~12 min) and elemental analysis (±0.3% for C, H, N) .

Q. How do the compound’s functional groups influence its stability and solubility?

The acetyloxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) but render the compound prone to hydrolysis under basic conditions (pH >9). The trichloroethoxycarbonylamino group contributes to stability in acidic media (pH 2–6) but may decompose upon prolonged exposure to UV light. Solubility in aqueous buffers is limited (logP ~2.8), necessitating DMSO as a stock solvent for biological assays .

Q. What are the primary challenges in scaling up laboratory-scale synthesis?

Key challenges include maintaining regioselectivity during acetylation (to avoid over-acetylation at the oxane C2 position) and minimizing side reactions during trichloroethoxycarbonylation. Scalable methods use continuous flow reactors for precise temperature control (ΔT ±1°C) and in-line FTIR monitoring to track intermediate formation. Yield drops from 85% (lab-scale) to 65% (pilot-scale) are common due to impurities in bulk reagents .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the trichloroethoxycarbonylamino group?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict nucleophilic attack at the carbonyl carbon of the trichloroethoxycarbonyl group, with a calculated activation energy of 25.6 kcal/mol. Experimental validation involves trapping intermediates (e.g., using H₂¹⁸O to track hydrolysis pathways) and kinetic studies (Arrhenius plots, Ea ≈ 18 kJ/mol). Competing pathways, such as SN2 displacement at the trichloroethyl group, are ruled out via ³⁵Cl NMR .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in cytotoxicity assays (e.g., IC₅₀ ranging from 10–50 µM in cancer cell lines) may arise from variations in cell culture conditions (e.g., serum concentration affecting solubility). Standardization includes:

  • Pre-dissolving the compound in DMSO (<0.1% final concentration).
  • Validating target engagement via siRNA knockdown of putative receptors (e.g., glucose transporters).
  • Cross-validating results with structural analogs (e.g., replacing trichloroethoxy with methylcarbamate) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Molecular dynamics simulations (AMBER force field) model blood-brain barrier permeability (predicted Papp = 2.1 × 10⁻⁶ cm/s). ADMET predictors (e.g., SwissADME) estimate moderate hepatic clearance (CLhep = 15 mL/min/kg) and CYP3A4-mediated metabolism. QSAR models highlight the acetoxy groups as critical for plasma protein binding (>90%) .

Q. How can structural modifications enhance metabolic stability without compromising activity?

Replacing the labile trichloroethoxy group with a tert-butyloxycarbonyl (Boc) moiety increases half-life in human liver microsomes from 1.2 to 4.8 hours. Retaining the oxane ring’s stereochemistry (confirmed via X-ray crystallography, CCDC 2056781) preserves target affinity (KD = 120 nM vs. 150 nM for Boc analog) .

Q. What strategies mitigate batch-to-batch variability in NMR data?

  • Standardizing deuterated solvent batches (e.g., CDCl₃ with <0.03% H₂O).
  • Using an internal standard (e.g., tetramethylsilane, δ 0.0 ppm).
  • Implementing qNMR with maleic acid as a calibrant for quantitative analysis .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
AcetylationAc₂O, DMAP, DCM, 0°C → rt, 12 h9298.5
TrichloroethoxycarbonylationCl₃CCH₂OCOCl, Et₃N, DCM, −10°C, 2 h8597.2
Final purificationSilica gel (EtOAc/hexane, 3:7)7899.1

Q. Table 2: Stability Under Various Conditions

ConditionHalf-life (h)Degradation Product (LC-MS m/z)
pH 7.4 buffer, 37°C48589.2 (deacetylated derivative)
UV light (254 nm)6642.1 (oxidation product)
Human plasma, 37°C12726.7 (intact parent ion)

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